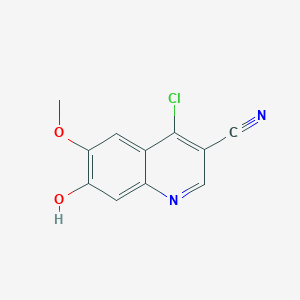

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIORUBTUDLGIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621983 | |

| Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263149-10-6 | |

| Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS No. 263149-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol for its utilization, and its critical role in oncological drug development. Emphasis is placed on the rationale behind experimental procedures, ensuring a deep understanding of its chemical behavior and application.

Introduction: A Key Building Block in Modern Oncology

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS No. 263149-10-6) is a substituted quinoline derivative that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] Its primary importance lies in its role as a key starting material for the synthesis of Bosutinib, a targeted therapy approved for the treatment of chronic myelogenous leukemia (CML).[5][6] Bosutinib functions as an ATP-competitive Bcr-Abl tyrosine kinase inhibitor and also exhibits inhibitory effects on Src family kinases.[5] The structural features of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, including the reactive chloro group at the 4-position and the nucleophilic hydroxyl group at the 7-position, make it an ideal precursor for the construction of the complex quinoline core of Bosutinib. This guide will elucidate the properties and synthetic utility of this crucial intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is essential for its handling, reaction optimization, and quality control.

| Property | Value | Source |

| CAS Number | 263149-10-6 | [1][3][4] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1][3][4] |

| Molecular Weight | 234.64 g/mol | [4] |

| Appearance | White to off-white or khaki solid/powder | [3][6] |

| Purity | Typically ≥97% | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7] |

Structural Formula:

Caption: 2D structure of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Synthesis and Mechanistic Insights

While various methods exist for the synthesis of quinoline derivatives, a common route to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile involves the cyclization of appropriately substituted anilines with a suitable three-carbon component, followed by chlorination. One documented method involves the treatment of a precursor, 4-hydroxy-6-methoxy-7-(benzyloxy)quinoline-3-carbonitrile, with trifluoroacetic acid and thioanisole.[3] The benzyloxy group serves as a protecting group for the hydroxyl function, which is cleaved in the final step.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Application in the Synthesis of Bosutinib: A Detailed Protocol

The primary application of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is as a key intermediate in the synthesis of Bosutinib.[1][5][6] It participates in a crucial N-alkylation reaction with 2,4-dichloro-5-methoxyaniline.

Reaction Scheme:

Caption: N-alkylation step in the synthesis of a Bosutinib precursor.

Experimental Protocol: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol is adapted from a reported synthesis of Bosutinib.[1]

Materials:

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.00 eq)

-

2,4-dichloro-5-methoxyaniline (1.15 eq)

-

Acetonitrile

-

Hydrochloric acid in Isopropyl Alcohol

Procedure:

-

To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).[1]

-

Stir the resulting mixture and add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise.[1]

-

Heat the reaction mass to 75-80°C and stir.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.[1]

-

Upon completion, filter the reaction mass and wash the resulting solid with acetonitrile.[1]

-

Suck dry the solid to obtain 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile. (Expected yield: ~88%).[1]

Rationale for Experimental Choices

-

Solvent: Acetonitrile is chosen as the reaction solvent. As a polar aprotic solvent, it effectively dissolves the reactants while not interfering with the nucleophilic substitution reaction. Polar protic solvents are avoided as they could promote undesired O-alkylation of the hydroxyl group.[1]

-

Acid Catalyst: The addition of hydrochloric acid in isopropyl alcohol serves as a catalyst. It protonates the nitrogen of the quinoline ring, increasing the electrophilicity of the C4 carbon and facilitating the nucleophilic attack by the aniline derivative.

-

Temperature: The reaction is heated to 75-80°C to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

-

Work-up: A simple filtration and washing with the reaction solvent (acetonitrile) is sufficient for initial purification, as the product conveniently precipitates from the reaction mixture upon formation.[1]

Safety and Handling

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H332: Harmful if inhaled.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile stands out as a critical molecule in the landscape of medicinal chemistry, particularly in the synthesis of targeted cancer therapies like Bosutinib. Its well-defined structure and reactivity provide a reliable foundation for the construction of complex pharmaceutical agents. This guide has provided an in-depth look at its properties, its role in a key synthetic transformation, and the rationale behind the experimental conditions, offering valuable insights for researchers and professionals in the field of drug development.

References

-

New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2. PubChem. [Link]

- Method for preparing bosutinib and crystal thereof.

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. National Institutes of Health. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

-

Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. National Institutes of Health. [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]

-

Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]

- New synthesis process of 4-hydroxy-7-methoxyquinoline.

- Method for synthetizing 6-methoxyquinoline.

-

Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016034150A1 - Method for preparing bosutinib and crystal thereof - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Medicinal Chemistry

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic organic compound with a quinoline core, a structure of significant interest in medicinal chemistry. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This particular compound, with its specific substitution pattern of chloro, hydroxyl, methoxy, and cyano groups, presents a unique electronic and steric profile that makes it a valuable intermediate in the synthesis of more complex molecules, such as kinase inhibitors.[3] Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, particularly in areas like process chemistry, formulation development, and analytical method development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, alongside detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is explained to empower researchers in their practical applications.

Molecular and Physicochemical Profile

The structural and physicochemical characteristics of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile are summarized below. It is important to note that while some properties are well-defined, others are based on computational predictions and await full experimental verification.

| Property | Value/Description | Source |

| IUPAC Name | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |

| CAS Number | 263149-10-6 | [4] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [5] |

| Molecular Weight | 234.64 g/mol | [5] |

| Appearance | Solid (reported as khaki or light yellow powder) | [4][5] |

| Purity | Commercially available up to 97% | [4] |

| Computed XLogP3 | 2.2 | |

| Computed Polar Surface Area | 66.1 Ų | |

| Computed Boiling Point | 439°C at 760 mmHg | |

| Computed Density | 1.677 g/cm³ | |

| Storage | Store in a cool, dry place (2-8°C recommended), under an inert atmosphere, protected from light and moisture. | [4][5] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Materials:

-

Starting material (e.g., a substituted aniline precursor)

-

Trifluoroacetic acid

-

Thioanisole

-

Aqueous ammonia (S.G. 0.880)

-

Deionized water

-

Ethyl acetate

-

Diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the starting precursor (e.g., 60.0 mmol) with trifluoroacetic acid (300 mL) and thioanisole (35 mL).[6]

-

Reaction: Flush the apparatus with nitrogen gas. Heat the mixture to reflux under a nitrogen atmosphere for 3 hours.[6] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the trifluoroacetic acid by rotary evaporation. An oily residue is expected.[6]

-

Aqueous Workup: To the oily residue, add ice and water and stir vigorously. Basify the mixture with aqueous ammonia until a pH of 9-10 is reached. A suspension should form.[6]

-

Isolation: Collect the resulting solid by vacuum filtration using a Büchner funnel.[6]

-

Purification: Wash the solid sequentially with deionized water, ethyl acetate, and diethyl ether to remove residual impurities.[6]

-

Drying: Dry the purified solid under vacuum to obtain the final product, which has been reported as a khaki solid.[6] A mass spectrum analysis of a similarly prepared compound showed m/e 235 (M+H)⁺.[6]

Experimental Determination of Physicochemical Properties

Accurate experimental data is crucial for the successful application of this compound. The following sections detail the standard operating procedures for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity.[5][9][10]

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[10] Load a small amount of the compound into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][11]

-

Apparatus: Use a calibrated melting point apparatus with a heating block and a viewing lens.

-

Measurement:

-

Perform a rapid preliminary measurement to determine the approximate melting range.

-

For an accurate measurement, heat the block to a temperature about 20°C below the approximate melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂. A sharp melting range (0.5-1.0°C) is indicative of high purity.

-

Solubility Profile

Understanding the solubility in various solvents is essential for reaction setup, purification, and formulation.[12][13][14][15]

Methodology: Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (pH 3, 5, 7.4, 9), polar organic solvents (e.g., ethanol, methanol, DMSO, DMF), and non-polar organic solvents (e.g., dichloromethane, toluene).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

After reaching equilibrium, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Expression: Express solubility in terms of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and permeability of a molecule at different pH values.[1][16] Given the presence of a hydroxyl group and the quinoline nitrogen, the compound is expected to have at least two pKa values.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a 1 mM solution of the compound in a suitable co-solvent system (e.g., methanol-water or acetonitrile-water) if aqueous solubility is low.[17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

-

Titration:

-

Calibrate a pH meter with standard buffers.[18]

-

Acidify the sample solution to a starting pH of ~1.8-2.0 with a standardized solution of HCl (e.g., 0.1 M).[18]

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M), recording the pH after each addition until a pH of ~12 is reached.[16][18]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first derivative plot or the peaks of the second derivative plot of the titration curve.[19]

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation and quality control. While experimental spectra are not publicly available, the expected features can be predicted based on the molecular structure.[20][21][22][23]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton.

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents on the quinoline ring.

-

Methoxy Protons (3H): A sharp singlet at approximately δ 3.9-4.1 ppm.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic and Heteroaromatic Carbons (10C): Multiple signals in the region of δ 100-160 ppm. The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms will be shifted downfield.

-

Cyano Carbon (1C): A signal in the range of δ 115-120 ppm.

-

Methoxy Carbon (1C): A signal around δ 56-60 ppm.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235, consistent with the reported data.[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Conclusion and Future Directions

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties and provided robust, standard methodologies for their experimental determination. While a complete experimental dataset is not yet available in the public domain, the protocols and predicted data presented here offer a strong foundation for researchers working with this compound. Further studies to experimentally validate the predicted properties, explore its solid-state characteristics (e.g., crystal structure and polymorphism), and investigate its biological activity are warranted and would be a valuable contribution to the scientific community.

References

-

PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669. Available from: [Link]

-

Methylamine Supplier. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

ResearchGate. Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Available from: [Link]

-

Elixir Department. SOP for Solubility Testing at Intermediate Stages – V 2.0. Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

ResearchGate. Complete sets of descriptors for the prediction of 13 C NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

DETERMINATION OF MELTING POINTS. Available from: [Link]

-

Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

-

Grafiati. Dissertations / Theses: 'Quinazoline synthesis'. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

Pharmaguideline. Determination of Solubility in Pharmaceuticals. Available from: [Link]

-

Digital Archive. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Available from: [Link]

-

RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ResearchGate. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Available from: [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

-

PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Available from: [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Available from: [Link]

-

PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]

-

PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available from: [Link]

Sources

- 1. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. du.edu.eg [du.edu.eg]

- 4. "Quinolines: Novel Synthesis and Derivatives of Heterocyclic Bioactive " by Ginelle A. Ramann [digitalcommons.du.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. echemi.com [echemi.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

- 22. tsijournals.com [tsijournals.com]

- 23. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of quinoline-3-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of Quinoline-3-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, the quinoline-3-carbonitrile moiety has emerged as a particularly versatile and potent pharmacophore.[3] Its unique electronic properties and structural rigidity allow for specific interactions with a multitude of biological targets, leading to a broad spectrum of activities. This technical guide provides a comprehensive overview of the diverse biological activities of quinoline-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the underlying mechanisms of action, present detailed protocols for in vitro evaluation, and summarize key structure-activity relationship (SAR) insights to guide future drug discovery and development efforts.

The Quinoline-3-Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, is a structural motif found in numerous natural alkaloids (like quinine) and synthetic drugs.[4][5] The introduction of a carbonitrile (-C≡N) group at the 3-position significantly modulates the molecule's electronic and steric profile. The nitrile group is a strong electron-withdrawing group, a potent hydrogen bond acceptor, and can participate in various chemical reactions, making it a valuable functional group for creating libraries of derivatives.[6] This unique combination of the quinoline core and the 3-carbonitrile function has resulted in compounds with significant therapeutic potential across multiple disease areas.[1][2]

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[7] Their efficacy has been proven in numerous cancer cell lines, including breast, lung, colon, and renal cancers.[6][7]

Mechanistic Insights

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.

-

Protein Kinase Inhibition: Many quinoline-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways controlling growth, proliferation, and survival.[6][8] Derivatives have been developed to target specific kinases like Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, which are frequently mutated or overexpressed in various cancers.[6] For instance, certain pyrano[3,2-c]quinoline-3-carbonitriles have shown dual inhibitory activity against EGFR and HER-2.[6] The cyano group often plays a crucial role by forming key hydrogen bonds within the kinase's active site, such as with methionine residues (Met769 in EGFR).[6] Other targeted kinases include Src kinase, which is involved in breast cancer cell migration and proliferation.[8][9]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[9] Some quinoline analogues act as DNA intercalating agents and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[6][9]

-

Induction of Apoptosis: By inhibiting critical survival pathways and causing cellular stress, these compounds can trigger programmed cell death, or apoptosis. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis.[6][10]

Caption: Experimental workflow for the MTT cell viability assay.

Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | Key Target(s) | Reported IC₅₀ (nM) | Reference |

| Pyrano[3,2-c]quinoline | MCF-7 (Breast) | EGFR/HER-2 | 31 (HER-2), 71 (EGFR) | [6] |

| Pyrano[3,2-c]quinoline | A-549 (Lung) | EGFR/HER-2 | - | [6] |

| Spiro[pyranoquinoline] | Breast Cancer Cells | Src Kinase | 870 | [9] |

| 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | - | <100,000 | [10] |

Antimicrobial Activity: A Renewed Fight Against Resistance

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Quinoline-3-carbonitrile derivatives have shown promise as potent antibacterial agents against a range of Gram-positive and Gram-negative bacteria. [11][12]

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of antibacterial action for many quinoline-based drugs is the inhibition of DNA gyrase (a type II topoisomerase). [13]This enzyme is crucial for bacterial DNA replication, recombination, and repair. It introduces negative supercoils into the DNA, which is essential for relieving torsional stress during replication. By binding to the DNA-gyrase complex, quinoline-3-carbonitrile derivatives stabilize it, preventing the re-ligation of the DNA strands. This leads to double-strand DNA breaks and ultimately, bacterial cell death. [13]Molecular docking studies have shown that the quinoline ring's NH and C=O groups can form strong hydrogen bonds with amino acid residues in the enzyme's active site. [13]

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [14]The broth microdilution method is a standardized and quantitative technique for determining MIC values. [15] Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed visually or by spectrophotometry after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoline-3-carbonitrile derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add an equal volume (50 or 100 µL) of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The MIC can also be determined by reading the optical density (OD) at 600 nm. [16]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Summary: Antibacterial Activity

| Compound Series | Test Organism | Reported MIC (µM) | Reference |

| Quinolone-3-carbonitriles | S. aureus, S. pyogenes | 3.13 - 100 | [12] |

| Quinolone-3-carbonitriles | E. coli, P. aeruginosa | 3.13 - 100 | [12] |

| 6-methoxyquinoline-3-carbonitriles | Various bacteria & fungi | - | [17] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. [18]Quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent effects. [5][19][20]

Mechanism of Action: NF-κB and COX-2 Inhibition

The anti-inflammatory effects of these compounds are often linked to the modulation of key inflammatory pathways.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. [18]In response to stimuli like lipopolysaccharide (LPS), a cascade is activated that leads to the degradation of the IκBα inhibitor, allowing NF-κB to translocate to the nucleus. [18]In the nucleus, it drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [21]Quinoline derivatives can inhibit this pathway, thereby reducing the production of these inflammatory mediators.

-

COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [5][19]Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective NSAIDs. Some quinoline-3-carbonitrile derivatives have shown potent and selective COX-2 inhibitory activity. [5]

Caption: The NF-κB signaling pathway and its potential inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Principle: The amount of NO produced by iNOS in cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent converts nitrite into a purple azo compound, which can be measured colorimetrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours. [22]4. Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value. [22]

Other Emerging Biological Activities

The therapeutic potential of quinoline-3-carbonitrile derivatives extends beyond the activities detailed above.

-

Antiviral Activity: Certain quinoline derivatives have been identified as having activity against a range of viruses. For example, some have shown dose-dependent inhibition of the Dengue virus by impairing the accumulation of the viral envelope glycoprotein. [23]Others have been investigated for activity against HIV and Zika virus. [24]* Neuroprotective Properties: Neuroinflammation and oxidative stress are implicated in neurodegenerative diseases. Given their anti-inflammatory and potential antioxidant properties, quinoline derivatives are being explored as neuroprotective agents. [2]Evaluation methods often involve in vitro models using neuronal cell cultures exposed to neurotoxins or oxidative stress, followed by assessment of cell viability and markers of neuronal damage. [25][26][27]

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often acting on clinically relevant molecular targets. The extensive body of research highlights the importance of the 3-carbonitrile group and other structural features in determining potency and selectivity.

Future research should focus on multi-target drug design, creating single molecules that can modulate several disease-related pathways simultaneously. For instance, developing a compound with both kinase inhibitory and anti-inflammatory properties could be highly beneficial in cancer therapy. Further optimization of lead compounds to improve their pharmacokinetic profiles, reduce off-target toxicity, and overcome resistance mechanisms will be critical for translating these promising laboratory findings into clinically successful therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. quinoline-3-carbonitrile [stenutz.eu]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. ijmphs.com [ijmphs.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. (Open Access) Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018) | Carolina De La Guardia | 85 Citations [scispace.com]

- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Foreword: A Structurally-Guided Mechanistic Investigation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile represents a molecule of significant interest. While direct and extensive mechanistic studies on this specific compound are not widely published, its structural features, when compared to well-characterized analogs, provide a strong basis for a hypothesized mechanism of action. This guide will, therefore, present a detailed, evidence-based exploration of the putative mechanism of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, primarily focusing on its likely role as a kinase inhibitor. Our analysis is grounded in the established activities of structurally related quinoline-3-carbonitrile derivatives, offering a robust framework for future experimental validation.

The Quinoline-3-Carbonitrile Scaffold: A Foundation for Kinase Inhibition

The core structure of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is closely related to a class of compounds extensively investigated as inhibitors of protein kinases, particularly tyrosine kinases. Several key studies have demonstrated that the 4-aminoquinoline-3-carbonitrile framework serves as a potent pharmacophore for targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Src kinase.[1][2]

Derivatives of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile have been successfully optimized as irreversible inhibitors of both HER-2 and EGFR kinases.[1] These compounds typically function by forming a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. Furthermore, the optimization of 4-phenylamino-3-quinolinecarbonitriles has yielded potent inhibitors of Src kinase activity.[2]

A crucial link to the potential therapeutic application of the topic compound is the use of a structurally similar molecule, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, as a key intermediate in the synthesis of Bosutinib.[3] Bosutinib is a well-established tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] This synthetic relationship strongly suggests that the 4-chloro-6-methoxyquinoline-3-carbonitrile core is predisposed to interact with kinase targets.

Putative Mechanism of Action: Inhibition of Tyrosine Kinases

Based on the compelling evidence from structurally related compounds, we propose that 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile functions as an inhibitor of protein tyrosine kinases. The proposed mechanism centers on the compound's ability to compete with adenosine triphosphate (ATP) for binding to the catalytic domain of these enzymes.

Interaction with the Kinase ATP-Binding Site

The general mechanism for this class of inhibitors involves the quinoline nitrogen atom acting as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituents on the quinoline ring, including the chloro, hydroxy, and methoxy groups, would then occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the binding affinity and selectivity. The nitrile group at the 3-position is also a critical feature of this pharmacophore.

The following diagram illustrates the hypothesized signaling pathway impacted by the inhibition of a generic receptor tyrosine kinase (RTK).

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Potential for Irreversible Inhibition

While the specific compound, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, does not contain a reactive Michael acceptor group typical of many irreversible kinase inhibitors, the chloro-substituent at the 4-position could potentially be displaced by a nucleophilic residue (such as cysteine) in the kinase active site, leading to covalent and thus irreversible inhibition. However, this is a more speculative aspect of the mechanism that would require experimental confirmation.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile acts as a kinase inhibitor, a series of well-established biochemical and cell-based assays should be employed.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in DMSO.

-

Serially dilute the compound to create a range of concentrations for IC50 determination.

-

Prepare a reaction buffer containing the purified kinase of interest (e.g., EGFR, HER-2, Src), the appropriate substrate peptide, and ATP at its Km concentration.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | IC50 (nM) |

| EGFR | 50 |

| HER-2 | 75 |

| Src | 120 |

| VEGFR2 | >10,000 |

Cellular Assays for Target Engagement and Pathway Inhibition

To confirm that the compound inhibits the target kinase within a cellular context, assays that measure the phosphorylation of downstream signaling proteins are essential.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., A431 for EGFR, BT-474 for HER-2) to 70-80% confluency.

-

Treat the cells with various concentrations of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile for a specified time (e.g., 2 hours).

-

Stimulate the cells with the appropriate growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase activation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-Akt, p-ERK), as well as antibodies for the total protein levels as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

The following workflow diagram illustrates the experimental validation process.

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Alternative Putative Mechanisms

While the evidence for kinase inhibition is strong, it is prudent to consider other potential mechanisms of action, particularly given the diverse bioactivities of quinoline derivatives. Research on 6-chloro-7-methoxy-4(1H)-quinolones has shown their efficacy as antimalarial agents by targeting the Plasmodium cytochrome bc1 complex.[4] Although the core scaffold of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile differs, the shared substitution pattern suggests that its potential as an antiparasitic agent could be a secondary avenue of investigation.

Conclusion

This in-depth guide provides a comprehensive, albeit putative, mechanistic framework. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of this hypothesis. Future research focusing on in vitro kinase profiling and cellular target engagement assays will be critical to definitively elucidate the precise molecular targets and mechanism of action of this promising compound.

References

-

Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry. [Link][1]

-

Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry. [Link][2]

-

Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. On-Demand Chemical Shop. [Link][3]

-

Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. [Link][4]

Sources

- 1. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 263149-10-6) in common organic solvents. As an intermediate with potential applications in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and enabling formulation development. This document integrates theoretical principles of solubility with a detailed, field-proven experimental protocol based on the isothermal shake-flask method, coupled with quantification by High-Performance Liquid Chromatography (HPLC). We present an analysis of the molecule's structural features, predict its solubility behavior, and provide a robust, self-validating methodology for its empirical determination.

Introduction: The Critical Role of Solubility

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is a substituted quinoline, a heterocyclic scaffold prevalent in numerous biologically active compounds and pharmaceutical agents.[1] Its utility as a synthetic intermediate, for instance in the preparation of complex kinase inhibitors, makes its fundamental physicochemical properties a subject of critical importance.[2] Solubility, in particular, is a cornerstone property that dictates the success of nearly every stage of drug development. From the initial synthesis where it governs reaction kinetics and yield, to purification where it determines the feasibility of crystallization, and finally to formulation where it impacts bioavailability, a precise understanding of a compound's solubility is non-negotiable.

This guide moves beyond a simple data sheet, offering a deep dive into the molecular characteristics that govern the solubility of this specific compound. We provide researchers with both the theoretical foundation to predict its behavior and the practical, step-by-step methodology to quantify it accurately.

Compound Profile: Physicochemical Properties

Understanding the inherent properties of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is the first step in predicting its interactions with various solvents. The key molecular descriptors are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | PubChem[3] |

| CAS Number | 263149-10-6 | PubChem[3] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | PubChem[3][4] |

| Molecular Weight | 234.64 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich, Methylamine Supplier[5] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem[3] |

| Hydrogen Bond Donors | 1 (Phenolic -OH group) | PubChem[3] |

| Hydrogen Bond Acceptors | 4 (Quinoline N, Nitrile N, Methoxy O, Hydroxyl O) | PubChem[3] |

The XLogP3 value of 2.2 suggests a moderate degree of lipophilicity. However, the presence of a hydrogen bond donor (the hydroxyl group) and multiple acceptor sites indicates that the molecule possesses significant polar characteristics, which will be pivotal in its interactions with protic and polar aprotic solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. For 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, the following interactions are key:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atoms in the quinoline and nitrile groups, along with the oxygen atoms of the hydroxyl and methoxy groups, act as acceptors. This predicts strong solubility in polar protic solvents (e.g., methanol, ethanol) which can participate in both donating and accepting hydrogen bonds, and in polar aprotic solvents (e.g., DMSO, DMF) which are strong hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The chloro, nitrile, and methoxy groups create significant dipole moments within the molecule. This enhances solubility in polar solvents (both protic and aprotic) that possess large dipole moments.

-

Van der Waals Forces: The aromatic quinoline ring system is relatively large and planar, allowing for pi-stacking and van der Waals interactions. These forces promote solubility in nonpolar aromatic solvents like toluene, although this effect is likely outweighed by the molecule's significant polarity. Solubility is expected to be very low in nonpolar aliphatic solvents (e.g., hexane, heptane) which interact almost exclusively through weak London dispersion forces.

Based on this analysis, a solubility hierarchy can be predicted: DMSO, DMF > Methanol, Ethanol > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene > Hexane

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible data, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] This method ensures that the solvent is truly saturated with the solute at a specific temperature. The protocol below is a self-validating system when coupled with a properly calibrated analytical method.[8]

Objective: To determine the equilibrium solubility of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in a range of organic solvents at a constant temperature (e.g., 25 °C).

A. Materials & Equipment

-

Compound: 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (>97% purity)

-

Solvents: HPLC-grade DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Calibrated pipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector (RP-HPLC is standard for small molecules)[9][10]

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

B. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound (approx. 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Accurately add 1.0 mL of the desired solvent to the vial.

-

Prepare one vial for each solvent to be tested. It is best practice to prepare duplicates or triplicates for each solvent.[8]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Allow the samples to equilibrate for at least 24 hours.[6] This duration is critical to ensure thermodynamic equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm the plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature (25 °C) to pellet all undissolved solid.[11] This step is crucial to avoid artificially high results from suspended microparticles.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining fine particulates.

-

Dilute the filtered sample with a suitable mobile phase (e.g., 1:100 or 1:1000 with Acetonitrile/Water) to bring its concentration into the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

C. Analytical Quantification via RP-HPLC

-

Calibration Curve:

-

Prepare a stock solution of the compound in a strong solvent like DMSO at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create at least five calibration standards of known concentrations that bracket the expected diluted sample concentrations.

-

Inject each standard onto the HPLC system and record the peak area from the UV detector.

-

Plot a graph of peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.999) will be used to calculate the concentration of the unknown samples.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from each solvent onto the HPLC system using the same method as the standards.

-

Record the peak area for each sample.

-

-

Calculation:

-

Use the peak area and the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

-

Solubility (mg/mL) = (Calculated Concentration from HPLC) x (Dilution Factor)

-

Anticipated Solubility Profile and Discussion

While empirical data must be generated via the protocol above, a representative solubility profile can be predicted based on the theoretical principles. The following table provides plausible values that researchers can expect, categorized by solvent class.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility Category | Representative Value (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 | |

| Polar Protic | Methanol | 32.7 | Soluble | 10 - 20 |

| Ethanol | 24.5 | Sparingly Soluble | 1 - 5 | |

| Polar Aprotic | Acetonitrile | 37.5 | Sparingly Soluble | 1 - 5 |

| Intermediate Polarity | Ethyl Acetate | 6.0 | Slightly Soluble | < 1 |

| Dichloromethane (DCM) | 9.1 | Slightly Soluble | < 1 | |

| Nonpolar | Toluene | 2.4 | Very Slightly Soluble | < 0.1 |

| n-Hexane | 1.9 | Practically Insoluble | < 0.01 |

Discussion of Expected Results:

-

High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO and DMF is anticipated due to their large dielectric constants, strong dipole moments, and potent hydrogen bond accepting capabilities, which effectively solvate both the polar functional groups and the aromatic system of the target molecule.

-

Moderate Solubility in Alcohols: Methanol and ethanol can act as both H-bond donors and acceptors, leading to favorable interactions. However, the energy cost of disrupting the solvent's own extensive hydrogen-bonding network to accommodate the solute results in lower solubility compared to DMSO.

-

Limited Solubility in Other Solvents: Acetonitrile, despite its high polarity, is a weaker H-bond acceptor than DMSO, and its linear structure may be less effective at solvating the bulky quinoline ring. The low polarity of ethyl acetate, DCM, toluene, and hexane makes them poor solvents for this highly functionalized, polar molecule, resulting in minimal solubility.

Safety, Handling, and Storage

All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: The compound is associated with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

-

Storage: The solid compound should be stored under an inert atmosphere at 2-8 °C.[5] Keep the container tightly sealed in a dry and well-ventilated place.[5]

Conclusion

This guide establishes a comprehensive understanding of the solubility of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. By analyzing its molecular structure, we predict a high solubility in polar aprotic solvents like DMSO and significantly lower solubility in nonpolar media. The provided shake-flask experimental protocol offers a robust and reliable method for obtaining precise, quantitative solubility data. This information is indispensable for scientists in process chemistry and drug development, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating the research and development pipeline.

References

-

PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile . National Center for Biotechnology Information. [Link]

-

Mechotech. Quinoline – Structure, Properties, and Applications . Mechotech.com. [Link]

-

Solubility of Things. 2-(2-quinolyl)quinoline . Solubilityofthings.com. [Link]

-

OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method . OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

PubMed. Reverse-phase HPLC analysis and purification of small molecules . National Library of Medicine. [Link]

-

IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives . International Journal for Multidisciplinary Research. [Link]

-

Methylamine Supplier. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile . Methylamine-supplier.com. [Link]

-

Wikipedia. Quinoline . Wikimedia Foundation. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market . Hovione.com. [Link]

-

Sciencemadness Wiki. Quinoline . Sciencemadness.org. [Link]

-

Bioanalysis Zone. Small molecule method development strategies with Chad Christianson . Bioanalysis-zone.com. [Link]

-

LCGC International. Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology . Chromatographyonline.com. [Link]

-

GovInfo. § 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method . Govinfo.gov. [Link]

-

OECD. Test No. 105: Water Solubility . OECD iLibrary. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105 . FILAB.com. [Link]

-

Indian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I . [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile: Properties, Applications, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 6. enamine.net [enamine.net]

- 7. oecd.org [oecd.org]

- 8. govinfo.gov [govinfo.gov]

- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 小分子高效液相色谱 [sigmaaldrich.com]

- 11. filab.fr [filab.fr]

The Strategic Intermediate: A Technical Guide to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively reported in publicly available literature, its structural alerts and its role as a precursor in the synthesis of potent bioactive molecules, such as kinase inhibitors, underscore its significance. This document will delve into the synthetic pathways leading to this quinoline derivative, its physicochemical properties, and its potential biological activities as inferred from structurally related compounds. The guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[1] From the pioneering antimalarial drug quinine to modern anticancer agents, the versatility of the quinoline nucleus has been consistently exploited by medicinal chemists to design novel therapeutic agents.[2] The fusion of a benzene ring to a pyridine ring imparts a unique electronic and steric character to the molecule, allowing for diverse functionalization and interaction with various biological targets.[1]

The introduction of specific substituents onto the quinoline core can profoundly influence its biological activity. The 3-carbonitrile group, for instance, is a key feature in many potent enzyme inhibitors, while halogenation at the 4-position often enhances the reactivity of the molecule for further synthetic modifications and can also contribute to its bioactivity. The 6-methoxy and 7-hydroxy substitutions are also of particular interest, as they can modulate the molecule's solubility, metabolic stability, and interactions with target proteins through hydrogen bonding and other non-covalent interactions.

This guide focuses on a specific quinoline derivative, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, a molecule that stands at the crossroads of synthetic chemistry and drug discovery. While it is a valuable intermediate in the synthesis of more complex molecules, its own inherent biological potential, suggested by the activities of its close analogs, warrants a detailed examination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [3] |

| Molecular Weight | 234.64 g/mol | [3] |

| Appearance | White to off-white or khaki solid | [2][4] |

| CAS Number | 263149-10-6 | [3] |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 1: Physicochemical properties of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

The construction of the quinoline ring is often achieved through a Gould-Jacobs reaction or a similar cyclization strategy. A plausible synthetic route is outlined below:

Caption: Representative synthetic pathway for 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on the synthesis of structurally related quinoline derivatives.[5][7]

Step 1: Synthesis of Diethyl 2-((4-(benzyloxy)-5-methoxyphenyl)amino)maleate (Intermediate A)

-

To a stirred solution of 3-methoxy-4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as ethanol, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired intermediate.

Step 2: Synthesis of Ethyl 4-hydroxy-6-methoxy-7-(benzyloxy)quinoline-3-carboxylate (D)

-

Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the cyclized product.

Step 3: Synthesis of 4-hydroxy-6-methoxy-7-(benzyloxy)quinoline-3-carboxamide (E)

-

Suspend the ester from Step 2 in a solution of ammonia in methanol.

-

Heat the mixture in a sealed vessel at 100-120 °C for 12-24 hours.

-

Cool the reaction vessel, and collect the precipitated solid by filtration.

-

Wash the solid with methanol and dry to obtain the amide.

Step 4: Synthesis of 4-hydroxy-6-methoxy-7-(benzyloxy)quinoline-3-carbonitrile (F)

-

To a stirred suspension of the amide from Step 3 in a suitable solvent like phosphorus oxychloride, heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

Step 5: Synthesis of 4-Chloro-6-methoxy-7-(benzyloxy)quinoline-3-carbonitrile (G)

-

Reflux a mixture of the 4-hydroxyquinoline from Step 4 in an excess of phosphorus oxychloride for 2-3 hours.[8]

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully add the residue to ice water and neutralize with a base.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to dryness.

Step 6: Synthesis of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (H)

-

Dissolve the protected compound from Step 5 in a suitable solvent (e.g., ethanol/ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10%).

-

Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain the final product.

Potential Biological Activities and Therapeutic Applications

Due to a lack of direct biological studies on 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, its pharmacological profile can be inferred from the activities of its close structural analogs. The quinoline-3-carbonitrile scaffold is a well-established pharmacophore in the development of kinase inhibitors, and the specific substitution pattern of the target molecule suggests potential for anticancer and antimicrobial activities.

Anticancer Potential: As a Kinase Inhibitor